![molecular formula C17H25N3O B11750847 [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750847.png)
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazolyl intermediate: The pyrazolyl group can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling of the two intermediates: The final step involves coupling the pyrazolyl intermediate with the methoxyphenyl intermediate using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazolyl group, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazolyl group can interact with active sites through hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
[2-(3-methoxyphenyl)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine: Lacks the propyl group, which may affect its binding affinity and reactivity.
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine: Variation in the position of the substituent on the pyrazolyl group, which can influence its chemical properties.
[2-(3-methoxyphenyl)ethyl][(3-ethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine: Substitution of the methyl group with an ethyl group, potentially altering its steric and electronic characteristics.
Uniqueness
The unique combination of the methoxyphenyl and pyrazolyl groups in [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine provides a distinct set of chemical and biological properties. The presence of the propyl group further differentiates it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
属性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-10-20-13-16(14(2)19-20)12-18-9-8-15-6-5-7-17(11-15)21-3/h5-7,11,13,18H,4,8-10,12H2,1-3H3 |
InChI 键 |
PISOIXIOEVXIOO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


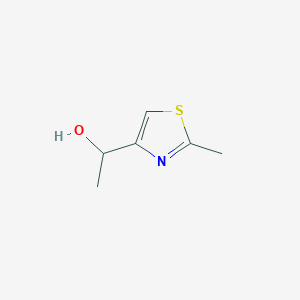

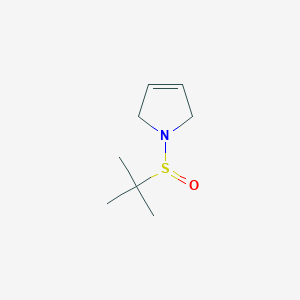
![(1R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11750788.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750795.png)
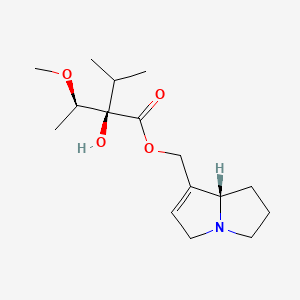
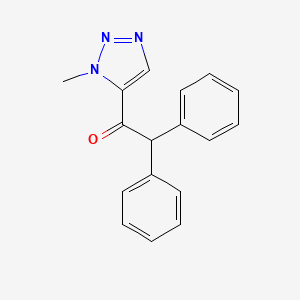
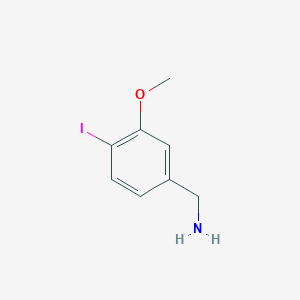
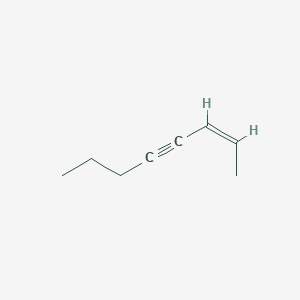
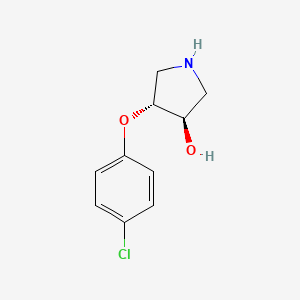
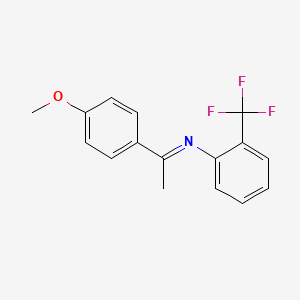
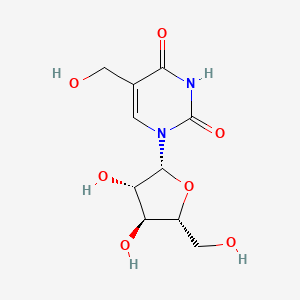
![N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11750836.png)
